molecular formula C14H13ClN2O4S B1681503 间甲苯基 5-氯-2-(乙磺酰基)嘧啶-4-羧酸酯 CAS No. 882366-16-7

间甲苯基 5-氯-2-(乙磺酰基)嘧啶-4-羧酸酯

货号 B1681503
CAS 编号: 882366-16-7
分子量: 340.8 g/mol
InChI 键: IJPXOPBVXVPPEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 882366-16-7 . It has a molecular weight of 340.79 and a molecular formula of C14H13ClN2O4S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C .

科学研究应用

Here is a comprehensive analysis of the scientific research applications of SBI-115, focusing on its unique applications:

Inhibition of Cholangiocyte Proliferation

SBI-115 has been identified as a potent TGR5 (GPCR19) antagonist. It has shown efficacy in inhibiting cell proliferation in cystic bile duct cells, which is significant for conditions such as polycystic liver diseases. By reducing the growth rate of cholangiocyte spheroids and lowering cAMP levels, SBI-115 may help manage the progression of these diseases .

Pancreatic Cancer Research

Research has indicated that SBI-115 can induce cell death and impair the morphology of mitochondria in pancreatic cancer cells, specifically PANC-1 and BXPC3 cell lines. The antagonism of TGR5 by SBI-115 plays a crucial role in this process, suggesting potential therapeutic applications for pancreatic cancer treatment .

安全和危害

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

The primary target of SBI-115 is the Takeda G protein receptor 5 (TGR5) . TGR5, also known as GPCR19, is a G protein-coupled receptor that plays a crucial role in various physiological processes, including bile acid metabolism and regulation of inflammatory responses .

Mode of Action

SBI-115 acts as an antagonist of TGR5 . By binding to this receptor, it inhibits the activation of TGR5, thereby modulating the receptor’s function . This interaction leads to a decrease in hepatic cystogenesis in conditions such as polycystic liver diseases .

Biochemical Pathways

The action of SBI-115 primarily affects the bile acid signaling pathway . By inhibiting TGR5, SBI-115 disrupts the normal signaling process, leading to alterations in bile acid metabolism . This can have downstream effects on various physiological processes, including lipid metabolism and inflammatory responses .

Result of Action

The antagonistic action of SBI-115 on TGR5 has several molecular and cellular effects. It has been shown to decrease cell proliferation and induce cell death in certain conditions . For instance, in pancreatic cancer cells, SBI-115 treatment led to a significant decrease in proliferation capacities and induced cell death . Additionally, SBI-115 treatment could impair the morphology of mitochondria in most PANC-1 and BXPC3 cells .

Action Environment

The efficacy and stability of SBI-115 can be influenced by various environmental factors. For instance, the compound is reported to be light sensitive, suggesting that exposure to light might affect its stability and potency . Furthermore, the physiological environment, such as the presence of other metabolites or drugs, could potentially influence the action of SBI-115.

属性

IUPAC Name

(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXOPBVXVPPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Q & A

Q1: What is SBI-115 and what is its primary target in biological systems?

A1: SBI-115 (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) is a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, ]. TGR5 is a cell surface receptor activated by bile acids, and its activation triggers various downstream signaling pathways involved in inflammation, lipid metabolism, and cell proliferation [, , , ].

Q2: How does SBI-115 interact with TGR5 and what are the downstream consequences of this interaction?

A2: SBI-115 binds to TGR5 and blocks its activation by bile acids []. This inhibition prevents the activation of downstream signaling pathways typically triggered by TGR5, such as the cyclic adenosine monophosphate (cAMP)/Gαs signaling pathway []. Consequently, SBI-115 can counteract the effects of TGR5 activation, such as increased cell proliferation and cyst growth [].

Q3: What are the potential therapeutic applications of SBI-115 based on the current research?

A3: Research suggests that SBI-115 could potentially treat conditions where TGR5 activation is implicated in disease progression. For instance, studies show that SBI-115 reduces hepatic cystogenesis in rodent models of polycystic liver disease by inhibiting TGR5-mediated cAMP production and cell proliferation []. Additionally, SBI-115 was found to reverse the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis in a mouse model, suggesting its potential role in modulating the gut-joint axis and immune response in this context [].

Q4: What is the impact of SBI-115 on lipid metabolism in the context of fatty liver disease?

A4: Research on pearl gentian grouper hepatocytes indicates that SBI-115, by inhibiting TGR5, can elevate intracellular triglyceride (TG) levels []. This effect is linked to the downregulation of phosphorylated peroxisome proliferator-activated receptor alpha (P-PPARA) expression, a key regulator of lipid metabolism []. These findings suggest that while TGR5 activation might have beneficial effects on lipid metabolism, blocking it with SBI-115 could potentially exacerbate lipid accumulation in fatty liver disease.

Q5: What are the limitations of the current research on SBI-115?

A5: Most research on SBI-115 utilizes in vitro cell models and animal studies. While these studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications, further research, including clinical trials, is crucial to determine its efficacy and safety profile in humans. Additionally, investigating the long-term effects of SBI-115 and its potential impact on other physiological processes is essential.

Q6: What are the future directions for research on SBI-115?

A6: Future research should focus on:

  • Combination therapies: To explore the synergistic effects of SBI-115 with other therapeutic agents, such as somatostatin receptor agonists in polycystic liver disease [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。